4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide
Description
4-Ethoxy-N-(1,2,4-triazol-4-yl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and a 1,2,4-triazol-4-yl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties. The compound’s molecular formula is inferred as C₁₁H₁₂N₄O₂, with a molecular weight of 240.25 g/mol, based on structural similarities to compounds like 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (MW: 218.21 g/mol) .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-5-3-9(4-6-10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16) |
InChI Key |
UEKNOUDIMUKKPT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
N-Substituted Benzamides
- 4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 332152-60-0): Replaces the triazole ring with a thiazole moiety. Molecular weight: 276.33 g/mol .
- N-(3-Methylphenyl)benzamide derivatives (9g, 9h, 9i, 9j) : These compounds feature bulkier aryl substituents (e.g., 3-methylphenyl, 4-ethylphenyl) instead of triazole. Molecular weights range from 512–526 g/mol, significantly higher than the target compound due to additional thiazole and sulfanyl groups .
Heterocyclic Variations
- N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide : Incorporates a pyridinyl group on the triazole ring, which may enhance π-π stacking interactions in biological targets. This structural variation could increase binding affinity compared to the ethoxy-substituted target compound .
- Thiadiazolobenzamide (Compound 1): Contains a thiadiazolo-triazinone ring system, introducing sulfur atoms that may alter redox properties and metabolic stability compared to the triazole-based target .
Alkoxy-Substituted Benzamides
Key Observations :
- Bulkier substituents (e.g., phenethyl in Rip-B) reduce solubility but may enhance target specificity .
Physicochemical and Spectral Comparisons
Spectral Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1690 cm⁻¹, consistent with benzamide derivatives like 9g–9j . Triazole N-H stretches (3200–3400 cm⁻¹) differentiate it from thiazole-containing analogues .
- NMR Analysis : The ethoxy group’s protons resonate as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂), distinct from methoxy singlets (δ 3.8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
